

Application Notes and Protocols for Labeling Oligonucleotides with Cy3.5

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Compound of Interest

Compound Name: Cy3.5

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Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including fluorescence microscopy, Fluorescence Resonance Energy Transfer (FRET), Fluorescence In Situ Hybridization (FISH), and real-time PCR.^[1] **Cy3.5**, a bright and photostable cyanine dye, is an excellent choice for labeling oligonucleotides due to its high quantum yield and distinct spectral properties in the orange-red region of the spectrum. This document provides detailed protocols for the covalent labeling of oligonucleotides with **Cy3.5** using two common chemistries: N-Hydroxysuccinimide (NHS) ester and maleimide.

Physicochemical and Spectral Properties of Cy3.5

A thorough understanding of the spectral and physical characteristics of **Cy3.5** is crucial for designing experiments and interpreting data accurately.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~581 nm	[1]
Emission Maximum (λ_{em})	~596 nm	[1]
Extinction Coefficient (ϵ)	125,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Molecular Weight	~607.71 g/mol	[1]
Stokes Shift	~15 nm	[1]

Labeling Chemistries

The two primary methods for post-synthesis labeling of oligonucleotides with **Cy3.5** are NHS ester and maleimide chemistries. The choice of chemistry depends on the functional group incorporated into the oligonucleotide.

- **Cy3.5 NHS Ester:** Reacts efficiently with primary amino groups ($-\text{NH}_2$) to form a stable amide bond.[1][2] Amino-modified oligonucleotides can be synthesized with the amino group at the 5', 3', or an internal position.[1]
- **Cy3.5 Maleimide:** Reacts specifically with sulfhydryl or thiol groups ($-\text{SH}$) to form a stable thioether linkage.[2] This requires the oligonucleotide to be synthesized with a thiol modifier.

Experimental Protocols

Protocol 1: Cy3.5 Labeling using NHS Ester Chemistry

This protocol is optimized for a 20-30 nmol scale labeling reaction of an amino-modified oligonucleotide.

Materials:

- Amino-modified oligonucleotide (lyophilized)
- **Cy3.5 NHS ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)

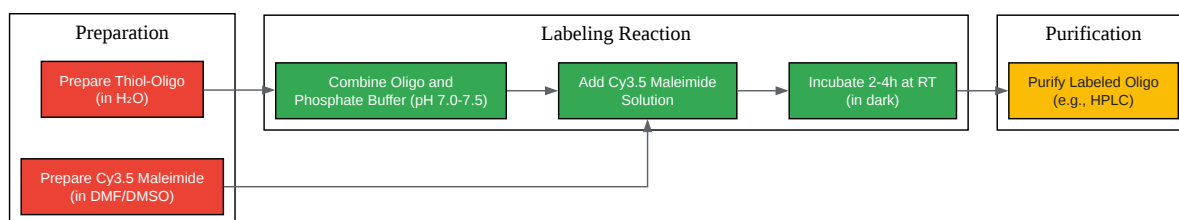
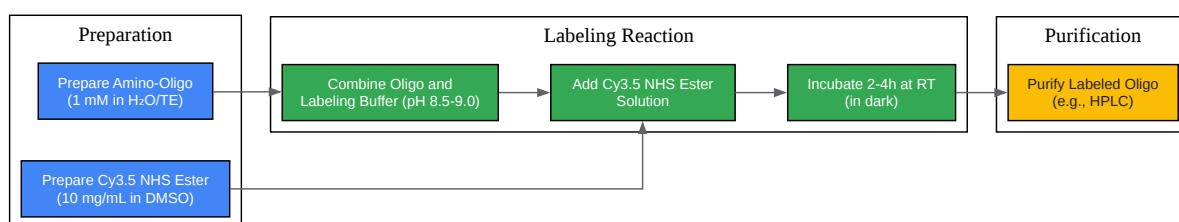
- 0.1 M Sodium Bicarbonate or Sodium Borate buffer (pH 8.5-9.0)
- Nuclease-free water or TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0)
- Microcentrifuge tubes
- Aluminum foil

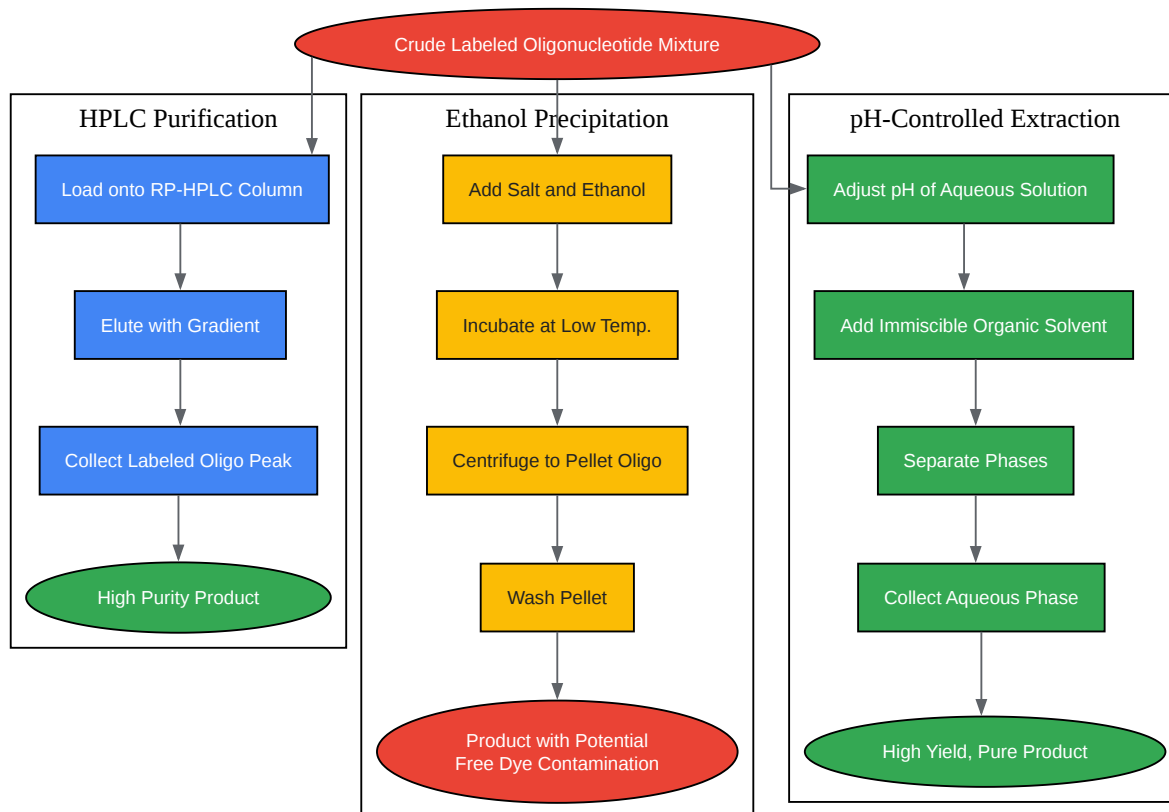
Procedure:

- Oligonucleotide Preparation:
 - Resuspend the lyophilized amino-modified oligonucleotide in nuclease-free water or TE buffer to a stock concentration of 1 mM.[\[1\]](#)
 - Crucial: Ensure the oligonucleotide solution is free from primary amine-containing buffers like Tris, as these will compete with the labeling reaction.[\[1\]](#) If necessary, purify the oligonucleotide by ethanol precipitation.[\[1\]](#)
- **Cy3.5** NHS Ester Stock Solution Preparation:
 - Allow the vial of **Cy3.5** NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[\[1\]](#)
 - Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.[\[1\]](#) This solution should be prepared fresh for each labeling reaction as NHS esters are susceptible to hydrolysis.[\[1\]](#)
- Labeling Reaction:
 - In a microcentrifuge tube, combine:
 - 20-30 nmol of amino-modified oligonucleotide
 - 0.1 M Sodium Bicarbonate/Borate buffer (pH 8.5-9.0) to a final volume of 200 μ L.[\[1\]](#)
 - Add 20 μ L of the 10 mg/mL **Cy3.5** NHS ester stock solution to the oligonucleotide solution.[\[1\]](#)

- Vortex the reaction mixture gently.
- Incubate for 2-4 hours at room temperature in the dark.^[1] Wrapping the tube in aluminum foil is recommended to prevent photobleaching.^[1] For potentially higher labeling efficiency, the reaction can be left overnight at 4°C.^[1]

Experimental Workflow for **Cy3.5** NHS Ester Labeling





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References

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